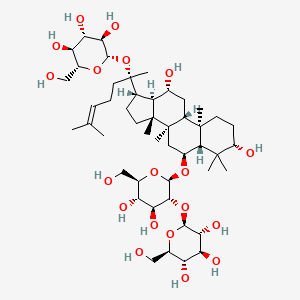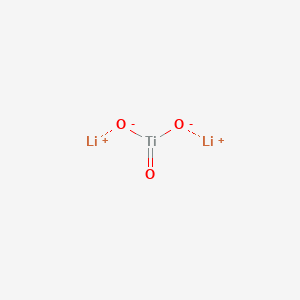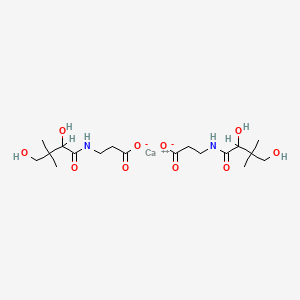
Thallium(III) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thallium(III) acetate is a chemical compound that belongs to the class of metal acetylacetonates These compounds are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diacetyloxythallanyl acetate typically involves the reaction of thallium salts with acetylacetone in the presence of an appropriate solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{Tl}^{+} + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Tl}(\text{CH}_3\text{COCHCOCH}_3)_2 ]
Industrial Production Methods
Industrial production of diacetyloxythallanyl acetate may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the product. The process typically includes steps such as mixing, reaction, filtration, and purification to obtain the final product.
化学反応の分析
Types of Reactions
Thallium(III) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the compound to lower oxidation state complexes.
Substitution: Ligand substitution reactions can replace the acetylacetonate ligands with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve reagents like ammonia or phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction may produce thallium(I) complexes.
科学的研究の応用
Thallium(III) acetate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor for nanoparticle synthesis.
作用機序
The mechanism of action of diacetyloxythallanyl acetate involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Vanadium acetylacetonate
- Chromium acetylacetonate
- Iron acetylacetonate
Uniqueness
Thallium(III) acetate is unique due to its specific metal center (thallium) and the properties it imparts
特性
IUPAC Name |
diacetyloxythallanyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Tl/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRYUGQTFYZGD-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Tl](OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Tl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
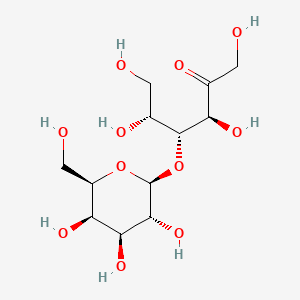
![sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate](/img/structure/B7822985.png)


![8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7823013.png)
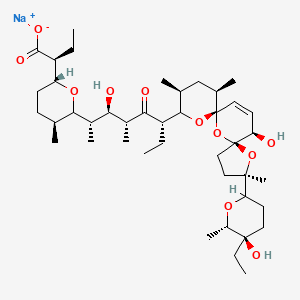
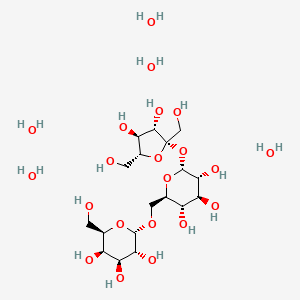
![methyl (E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enoate](/img/structure/B7823037.png)
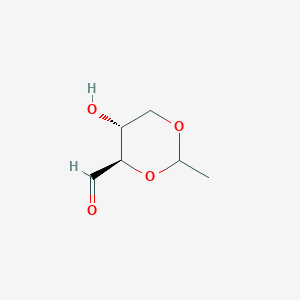
![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B7823046.png)
